CHROMIC SULFATE

説明

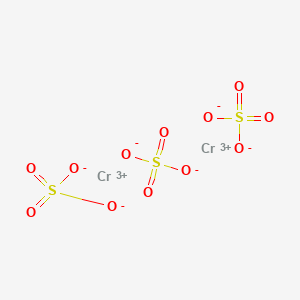

Structure

2D Structure

特性

IUPAC Name |

chromium(3+);trisulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cr.3H2O4S/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRWVQDDAKZFPFI-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Cr+3].[Cr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cr2(SO4)3, Cr2O12S3 | |

| Record name | CHROMIC SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2944 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | chromium(III) sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Chromium(III)_sulfate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20890642 | |

| Record name | Chromium sulfate (Cr2(SO4)3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20890642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chromic sulfate is a dark green to violet crystalline material. Used in paints and inks, ceramics, and in textile dyeing. It is noncombustible. The primary hazard of this material is the potential for environmental damage if released. Immediate steps should be taken to limit its spread to the environment., Dark-green to violet crystals; [CAMEO] Violet, red, peach solid; Insoluble in water; [ACGIH] | |

| Record name | CHROMIC SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2944 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chromium(III) sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2507 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Loses water of hydration at 212.0 °F; Cr2(SO4)3 x 18 H2O loses 12 H2O; Cr2(SO4)3 x 15 H2O loses 10 H2O (USCG, 1999) | |

| Record name | CHROMIC SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2944 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Practically insoluble in water, Insoluble in water but dissolves to form complexes when reducing agents are added., Practically insoluble in acids, Soluble in alcohol | |

| Record name | CHROMIUM (III) SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2543 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

3.012 at 68 °F for anhydrous salt; Hydrated: 1.867 at 17 °C for salt with 15 H2O; 1.7 at 22 °C for salt with 18 H2O (USCG, 1999), 3.012 | |

| Record name | CHROMIC SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2944 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHROMIUM (III) SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2543 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Peach-colored solid, Red powder, Violet or red powder | |

CAS No. |

10101-53-8, 14489-25-9 | |

| Record name | CHROMIC SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2944 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chromium(III) sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromosulfuric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014489259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromium sulfate (Cr2(SO4)3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20890642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHROMIC SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0C99N5TMZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHROMIUM (III) SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2543 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

212 °F (USCG, 1999), Decomposes >700 °C | |

| Record name | CHROMIC SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2944 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHROMIUM (III) SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2543 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties and Structure of Basic Chromic Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic chromic sulfate, a compound of central importance in the leather tanning industry, also presents significant interest in various chemical and materials science applications. Its unique ability to form stable cross-links with collagen is attributed to the complex equilibria of chromium(III) species in aqueous solution. This technical guide provides a comprehensive overview of the fundamental properties and intricate structure of basic this compound, offering valuable insights for researchers, scientists, and professionals in drug development who may encounter chromium-based compounds.

Core Properties of this compound

This compound exists in several forms, from the anhydrous salt to various hydrates and the commercially significant basic forms. The properties of these variants differ, particularly in their color, solubility, and chemical reactivity.

Physicochemical Properties

The general characteristics of anhydrous and basic this compound are summarized below. Commercial basic this compound is typically a complex mixture, and its properties can vary depending on the manufacturing process.

| Property | Anhydrous this compound | Basic this compound |

| Chemical Formula | Cr₂(SO₄)₃ | Primarily Cr(OH)SO₄ and its polymers |

| Molecular Weight | 392.18 g/mol | Varies (e.g., 165.06 g/mol for Cr(OH)SO₄) |

| Appearance | Violet or red powder[1] | Green powder or flakes[2][3] |

| Solubility in Water | Insoluble[1] | Soluble[2][3] |

| CAS Number | 10101-53-8 | 39380-78-4 |

Properties of Commercial Basic this compound

Commercial basic this compound is characterized by its "basicity," which is a measure of the extent to which the chromium(III) ion has been neutralized by a base. This parameter is crucial as it dictates the reactivity of the chromium complexes in applications such as leather tanning.

| Parameter | Typical Value |

| Chromium(III) Oxide (Cr₂O₃) Content | 24 - 26% |

| Basicity | 33 - 50% |

| pH of 6% Solution | 3.00 ± 0.20 |

The Structure of Basic this compound: From Monomers to Polymers

The structural chemistry of basic this compound in solution is dominated by the coordination chemistry of the chromium(III) ion and its propensity to form polynuclear complexes through a process known as olation.

The Hexaaquachromium(III) Ion

In acidic aqueous solutions, chromium(III) exists as the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺. This complex is responsible for the characteristic violet color of many chromium(III) salt solutions.

Olation and the Formation of Basic this compound

The "basicity" of this compound is achieved by replacing coordinated water molecules with hydroxide ions. This process is initiated by raising the pH of the solution. The introduction of hydroxide ions leads to the formation of olate bridges between chromium centers, resulting in the formation of dimers, trimers, and larger polymeric structures. A common representation of a basic this compound complex is [Cr₂(H₂O)₆(OH)₄]SO₄[3][4].

The process of olation is a key determinant of the tanning efficacy of basic this compound, as the size and charge of the resulting polynuclear chromium complexes influence their ability to penetrate and react with collagen fibers.

Experimental Protocols

The characterization of basic this compound is essential for quality control and for understanding its reactivity. The following sections outline the principles of key experimental methods.

Determination of Chromium Content

A widely used method for the determination of the total chromium content in a sample is through oxidation of Cr(III) to Cr(VI) followed by titration.

Principle: Chromium(III) in the sample is oxidized to dichromate (Cr₂O₇²⁻) using a strong oxidizing agent, such as ammonium persulfate, in a hot, acidic solution. The resulting dichromate is then titrated with a standard solution of a reducing agent, typically ferrous ammonium sulfate, using a suitable indicator to determine the endpoint.

Workflow for Chromium Content Determination:

Determination of Basicity

The basicity of this compound is a critical parameter and can be determined by the Schorlemmer method.

Principle: The Schorlemmer basicity is defined as the percentage of the total charge of the chromium complex that is neutralized by hydroxide ions. The method involves titrating a known amount of the basic this compound solution with a standard acid to a specific pH endpoint. The amount of acid consumed is used to calculate the basicity.

Experimental Steps:

-

A precisely weighed sample of basic this compound is dissolved in deionized water.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl or H₂SO₄).

-

The pH of the solution is monitored throughout the titration using a pH meter.

-

The volume of acid required to reach a predetermined pH endpoint (typically around 2.8-3.0) is recorded.

-

The basicity is calculated based on the amount of acid consumed.

Analysis of Chromium(VI)

Given the toxicity of hexavalent chromium, its presence in basic this compound is a critical safety parameter. The International Union of Leather Technologists and Chemists Societies (IULTCS) has established a standard method, IUC 18, for the determination of Cr(VI) in leather, the principles of which can be adapted for the analysis of basic this compound.

Principle: The IUC 18 method is a colorimetric procedure based on the reaction of Cr(VI) with 1,5-diphenylcarbazide in an acidic solution to form a highly colored magenta complex. The intensity of the color, which is proportional to the Cr(VI) concentration, is measured using a spectrophotometer at a wavelength of 540 nm.

Conclusion

Basic this compound is a chemically complex and industrially vital compound. A thorough understanding of its fundamental properties, particularly its structure and the concept of basicity, is paramount for its effective and safe application. The experimental protocols outlined in this guide provide a foundation for the accurate characterization of this important chromium compound, enabling researchers and professionals to better control its reactivity and ensure its quality in various applications.

References

An In-depth Technical Guide to the Synthesis of Chromic Sulfate from Chromium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of chromic sulfate (Cr₂(SO₄)₃) from chromium (III) hydroxide (Cr(OH)₃). The core of this process lies in the acid-base neutralization reaction between the amphoteric chromium hydroxide and sulfuric acid. This document details the underlying chemical principles, experimental protocols, and key reaction parameters based on available scientific literature.

Chemical Principles and Stoichiometry

The synthesis of this compound from chromium hydroxide is a straightforward acid-base reaction. Chromium (III) hydroxide, a gelatinous green precipitate, reacts with sulfuric acid to form a solution of chromium (III) sulfate and water.[1] The balanced chemical equation for this reaction is:

2Cr(OH)₃(s) + 3H₂SO₄(aq) → Cr₂(SO₄)₃(aq) + 6H₂O(l)

This stoichiometry is fundamental for calculating the requisite amounts of reactants for a successful synthesis. The reaction proceeds by the protonation of the hydroxide ions by the sulfuric acid, leading to the formation of water and the release of the chromium (III) and sulfate ions into the solution.

Experimental Protocols

While specific industrial-scale protocols are often proprietary, a general laboratory-scale synthesis can be outlined based on established chemical principles. The following protocol describes the preparation of chromium hydroxide and its subsequent conversion to this compound.

Preparation of Chromium (III) Hydroxide

Chromium (III) hydroxide is typically prepared by the precipitation of a soluble chromium (III) salt, such as chrome alum (KCr(SO₄)₂·12H₂O), with a base.

Materials:

-

Chrome alum (Potassium chromium(III) sulfate dodecahydrate)

-

Ammonia solution (aqueous NH₃) or Sodium Hydroxide (NaOH) solution

-

Distilled water

Procedure:

-

Dissolve a known quantity of chrome alum in distilled water to create a chromium (III) salt solution.

-

Slowly add the ammonia or sodium hydroxide solution to the chromium salt solution while stirring continuously.

-

A gelatinous, green precipitate of chromium (III) hydroxide will form.

-

Continue adding the base until the precipitation is complete. This can be monitored by checking the pH of the supernatant, which should be neutral or slightly basic.

-

Separate the chromium (III) hydroxide precipitate from the solution by filtration using a Buchner funnel.

-

Wash the precipitate thoroughly with distilled water to remove any residual salts.

Synthesis of this compound

The freshly prepared and washed chromium (III) hydroxide is then reacted with a stoichiometric amount of sulfuric acid.

Materials:

-

Freshly prepared chromium (III) hydroxide precipitate

-

Dilute sulfuric acid (H₂SO₄) of a known concentration

-

Distilled water

Procedure:

-

Transfer the moist chromium (III) hydroxide precipitate to a reaction vessel.

-

Based on the initial mass of the chromium (III) salt used to prepare the hydroxide, calculate the stoichiometric amount of sulfuric acid required for the reaction (refer to the balanced chemical equation).

-

Slowly and carefully add the calculated amount of dilute sulfuric acid to the chromium (III) hydroxide precipitate while stirring continuously. The reaction is exothermic, and the rate of addition should be controlled to manage the temperature.

-

Continue stirring until all the chromium (III) hydroxide has dissolved, and the solution becomes a clear, deep green or violet solution. The color may vary depending on the coordination of water and sulfate ions with the chromium ion.[2]

-

If necessary, gently heat the solution to ensure the complete dissolution of the chromium hydroxide. However, excessive heating should be avoided as it can lead to the formation of less reactive "sulfato-complexes".[2]

Purification and Isolation

The resulting this compound solution can be used directly for many applications or can be further processed to obtain solid this compound.

Procedure:

-

Filter the this compound solution to remove any unreacted chromium hydroxide or other insoluble impurities.

-

To obtain solid this compound, the solution can be concentrated by evaporation of water under reduced pressure.

-

Upon cooling the concentrated solution, hydrated this compound crystals will precipitate. The degree of hydration can vary.[3]

-

The crystals can be collected by filtration, washed with a small amount of cold distilled water, and then dried in a desiccator.

Quantitative Data

Due to the proprietary nature of industrial processes and the variability of laboratory-scale experiments, specific quantitative data such as reaction yields and purity levels for the synthesis of this compound from chromium hydroxide are not widely published in readily available literature. However, the theoretical yield can be calculated based on the stoichiometry of the reaction.

| Reactant (Molar Mass) | Stoichiometric Ratio | Product (Molar Mass) |

| Cr(OH)₃ (103.02 g/mol ) | 2 | Cr₂(SO₄)₃ (392.18 g/mol ) |

| H₂SO₄ (98.08 g/mol ) | 3 | H₂O (18.02 g/mol ) |

Table 1: Stoichiometric Relationships for this compound Synthesis

The actual yield will be influenced by factors such as the purity of the reactants, the completeness of the reaction, and losses during filtration and purification steps.

Signaling Pathways and Experimental Workflows

The synthesis of this compound from chromium hydroxide can be visualized as a linear workflow.

The logical relationship between the reactants and products is a direct consequence of the chemical reaction.

Conclusion

The synthesis of this compound from chromium hydroxide is a well-established and straightforward chemical process. The key to a successful synthesis lies in the careful preparation of the chromium hydroxide starting material and the stoichiometric addition of sulfuric acid. While detailed quantitative data on reaction yields and purity are not extensively documented in public literature, the protocols and principles outlined in this guide provide a solid foundation for researchers and scientists to produce this compound for various applications in drug development and other scientific endeavors. Further optimization of reaction conditions, such as temperature and reactant concentrations, may be necessary to achieve desired product specifications.

References

- 1. 2 Cr(OH)3 + 3 H2SO4 → Cr2(SO4)3 + 6 H2O - Balanced equation | Chemical Equations online! [chemequations.com]

- 2. Sciencemadness Discussion Board - Concentrating Battery Acid and Chromium Sulfate Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. Chromium(III) sulfate - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Research Applications of Chromium(III) Sulfate (CAS Number: 10101-53-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium(III) sulfate, with the CAS number 10101-53-8, is an inorganic compound with the chemical formula Cr₂(SO₄)₃. It typically exists as a violet or green crystalline solid and is soluble in water. While it has well-established industrial applications, particularly in leather tanning and as a pigment, its utility in scientific research is multifaceted and continues to be an area of active investigation. This technical guide provides a comprehensive overview of the core research applications of chromium(III) sulfate, focusing on its role as a precursor in nanomaterial synthesis, its involvement in biological signaling pathways, and its function as a mordant in textile science. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to facilitate its application in a research setting.

Synthesis of Chromium Oxide Nanoparticles

Chromium(III) sulfate is a widely used precursor for the synthesis of chromium oxide (Cr₂O₃) nanoparticles due to its good solubility in water and ease of conversion to chromium hydroxide, the intermediate in the precipitation method. The synthesized nanoparticles exhibit various interesting properties, making them suitable for applications in catalysis, sensors, and pigments.

Experimental Protocol: Precipitation Method

A common and straightforward method for synthesizing Cr₂O₃ nanoparticles from chromium(III) sulfate is through chemical precipitation.

Materials:

-

Chromium(III) sulfate hydrate (Cr₂(SO₄)₃·xH₂O)

-

Ammonium hydroxide (NH₄OH) solution (25% or other specified concentration)

-

Deionized water

Procedure:

-

Preparation of Precursor Solution: Prepare a 0.1 M aqueous solution of chromium(III) sulfate by dissolving the appropriate amount of the salt in deionized water.

-

Precipitation: While vigorously stirring the chromium(III) sulfate solution, add ammonium hydroxide solution dropwise until the pH of the solution reaches 10. A gelatinous precipitate of chromium hydroxide will form.

-

Washing: Separate the precipitate from the solution by filtration or centrifugation. Wash the precipitate several times with deionized water to remove any unreacted salts and byproducts.

-

Drying: Dry the washed precipitate in an oven at a temperature of 70-80°C for 24 hours.

-

Calcination: Calcine the dried powder in a muffle furnace at a temperature of 500-600°C for 2-4 hours. This step converts the chromium hydroxide into chromium oxide nanoparticles.

-

Characterization: The synthesized Cr₂O₃ nanoparticles can be characterized using techniques such as X-ray Diffraction (XRD) for crystal structure, Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) for morphology and particle size, and UV-Vis spectroscopy for optical properties.

Quantitative Data

The properties of the synthesized chromium oxide nanoparticles are highly dependent on the reaction parameters.

| Parameter | Value | Resulting Nanoparticle Characteristics | Reference |

| Precursor Concentration | 0.1 M Cr₂(SO₄)₃ | - | [1] |

| Precipitating Agent | Ammonium Hydroxide | - | [1] |

| pH of Precipitation | 10 | Formation of chromium hydroxide precipitate | [1] |

| Calcination Temperature | 600°C | Hexagonal Cr₂O₃ phase | [1] |

| Average Particle Size | 20-70 nm | Determined by TEM | [1] |

Experimental Workflow Diagram

References

A Technical Guide to Chromic Sulfate: Chemical Formula and Molecular Weight

Introduction

Chromic sulfate, also known as chromium(III) sulfate, is a significant inorganic compound widely utilized in various industrial processes, including leather tanning, pigment production, and as a mordant in the textile industry.[1] Its chemical properties are largely dictated by its specific form, as it exists in both anhydrous and various hydrated states. This guide provides a detailed overview of the chemical formula and molecular weight of the common forms of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Formula and Nomenclature

The chemical formula for this compound is generally represented as Cr₂(SO₄)₃.[2] However, the compound is hygroscopic and readily forms hydrates, with the number of water molecules (x) in the formula Cr₂(SO₄)₃·x(H₂O) varying.[3] The most common and well-characterized forms are the anhydrous salt and several hydrated versions, each with distinct properties.

-

Anhydrous this compound (Cr₂(SO₄)₃): This form is a reddish-brown crystalline solid.[3][4] It is notably insoluble in water and acids.[4]

-

Hydrated this compound: These are typically violet or green solids that are soluble in water.[3] The color and solubility are dependent on the specific coordination chemistry of the chromium ion with water and sulfate ligands. The most prominent hydrates include:

-

Octadecahydrate (Cr₂(SO₄)₃·18H₂O): A violet crystalline solid.[3][4] Its formula can be more descriptively written as [Cr(H₂O)₆]₂(SO₄)₃·6H₂O, indicating that six water molecules are part of the chromium aquo complex, and the remaining are interstitial water of crystallization.[3][5]

-

Pentadecahydrate (Cr₂(SO₄)₃·15H₂O): A dark green amorphous solid.[3][4] This form is obtained by heating the octadecahydrate form.[3][5]

-

In addition to these, other hydrates such as the dodecahydrate (Cr₂(SO₄)₃·12H₂O) are also known.[3]

Molecular Weight

The molecular weight (or molar mass) of this compound is a critical parameter for stoichiometric calculations in experimental and industrial settings. It is calculated based on the atomic weights of its constituent elements: Chromium (Cr), Sulfur (S), Oxygen (O), and Hydrogen (H).

The molecular weight varies significantly between the anhydrous and hydrated forms due to the mass of the water molecules.

-

Anhydrous this compound (Cr₂(SO₄)₃): The molecular weight is approximately 392.16 g/mol .[5][6]

-

Hydrated this compound:

Data Presentation

The quantitative data for the common forms of this compound are summarized in the table below for ease of comparison.

| Form | Chemical Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| Anhydrous | Cr₂(SO₄)₃ | 392.16[6] | Reddish-brown crystals[3] | 10101-53-8[3] |

| Octadecahydrate | Cr₂(SO₄)₃·18H₂O | 716.45[3] | Violet crystals[3] | 13520-66-6[3] |

| Pentadecahydrate | Cr₂(SO₄)₃·15H₂O | 662.41[8] | Dark green solid[3] | 10031-37-5[3] |

| Dodecahydrate | Cr₂(SO₄)₃·12H₂O | 608.363[3] | Not specified | 15244-38-9[3] |

Experimental Protocols

Determination of Molecular Weight via Mass Spectrometry

The molecular weight of this compound and its various hydrates can be experimentally determined using mass spectrometry. A standard protocol for this analysis would involve the following conceptual steps:

-

Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable solvent, typically deionized water for the hydrated forms. For the anhydrous form, a solvent system in which it has some solubility or can be ionized is required.

-

Ionization: The prepared sample is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique for such inorganic complexes. ESI transforms the chromium sulfate species in the solution into gas-phase ions with minimal fragmentation.

-

Mass Analysis: The generated ions are then guided into a mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus the m/z ratio.

-

Data Interpretation: The peaks in the mass spectrum correspond to the different ionic species derived from the sample. The molecular weight of the parent compound can be deduced from the m/z values of the observed ions. For hydrated species, peaks corresponding to the loss of water molecules may also be observed.

Visualization

The logical relationship between the hydrated and anhydrous forms of this compound, as well as the constituent ions, can be visualized.

Caption: Relationship between hydrated and anhydrous this compound.

References

- 1. CAS 10101-53-8: Chromium sulfate | CymitQuimica [cymitquimica.com]

- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. Chromium(III) sulfate - Wikipedia [en.wikipedia.org]

- 4. This compound | 10101-53-8 [chemicalbook.com]

- 5. Chrome Sulphate [mekongchem.com]

- 6. merckindex.rsc.org [merckindex.rsc.org]

- 7. chembk.com [chembk.com]

- 8. This compound CAS 10101-53-8-Deshang Chemical [deshangchemical.com]

An In-depth Technical Guide on the Physical and Chemical Properties of Chromium(III) Sulfate (Cr₂(SO₄)₃)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Chromium(III) sulfate. The information is curated for professionals in research and development, with a focus on quantitative data, experimental methodologies, and visual representations of key processes.

Physical Properties

Chromium(III) sulfate, with the chemical formula Cr₂(SO₄)₃, is an inorganic compound that exists in several forms, primarily as an anhydrous salt and various hydrates.[1][2][3] The degree of hydration significantly influences its physical properties.[1] The most common forms include the anhydrous Cr₂(SO₄)₃, and hydrated versions such as the pentadecahydrate (15H₂O) and octadecahydrate (18H₂O).[1]

General Characteristics

The appearance of Chromium(III) sulfate varies with its hydration state. The anhydrous form typically appears as reddish-brown or violet crystals.[1][4] Hydrated forms are generally violet or green solids.[1][5] For instance, the octadecahydrate is a violet solid, while the pentadecahydrate is green.[1] Upon heating, aqueous solutions of Chromium(III) sulfate can change color from blue/violet to green, which is attributed to the formation of sulfato-complexes where sulfate ions displace water ligands in the coordination sphere of the chromium ion.[2][6][7]

Quantitative Physical Data

The key physical properties of various forms of Chromium(III) sulfate are summarized in the table below for easy comparison.

| Property | Anhydrous (Cr₂(SO₄)₃) | Pentadecahydrate (Cr₂(SO₄)₃·15H₂O) | Octadecahydrate (Cr₂(SO₄)₃·18H₂O) |

| Molar Mass | 392.16 g/mol [2][3] | ~686.4 g/mol [1] | 716.45 g/mol [1] |

| Appearance | Reddish-brown/violet crystals[1][4][6] | Green solid[1] | Violet solid[1] |

| Density | 3.10 g/cm³[1][2] | 1.86 g/cm³[1] | 1.709 g/cm³[1] |

| Melting Point | Decomposes[6] | 90 °C (for hydrated form)[2][6] | ~100 °C (decomposes) |

| Boiling Point | >700 °C (decomposes)[2][6] | Not applicable | Not applicable |

| Solubility in Water | Insoluble (dissolves upon addition of a reducing agent)[1][5] | Readily soluble[1] | Readily soluble[1] |

| Solubility in Alcohol | Insoluble[6] | Soluble in lower alcohols[6] | Slightly soluble or insoluble[8] |

Chemical Properties and Reactivity

Chromium(III) sulfate is an ionic compound where chromium exists in the +3 oxidation state.[2][7] Its chemical behavior is characterized by ligand exchange reactions, precipitation, and thermal decomposition.

Aqueous Chemistry and Ligand Exchange

In aqueous solutions, the chromium(III) ion exists as the hexaaquachromium(III) complex, [Cr(H₂O)₆]³⁺, which imparts a violet color to the solution.[1][9] Upon heating, a slow ligand exchange occurs where water molecules are replaced by sulfate ions from the solution, forming green sulfato-chromium(III) complexes like [Cr(H₂O)₅(SO₄)]⁺.[6][9] This change is often reversible, but the reversion to the violet hexaaqua complex can be slow, taking days or even weeks.[6]

Caption: Ligand exchange in aqueous Cr₂(SO₄)₃ solution upon heating.

Reactivity with Bases

Chromium(III) sulfate reacts with bases, such as sodium hydroxide or ammonium hydroxide, to precipitate chromium(III) hydroxide, a gelatinous green solid.[6]

Reaction: Cr₂(SO₄)₃(aq) + 6 NaOH(aq) → 2 Cr(OH)₃(s) + 3 Na₂SO₄(aq)

Thermal Decomposition

Upon heating to high temperatures (above 700 °C), anhydrous Chromium(III) sulfate decomposes to form chromium(III) oxide and sulfur trioxide gas.[6][10] This is a non-redox thermal decomposition reaction.[10]

Reaction: Cr₂(SO₄)₃(s) → Cr₂O₃(s) + 3 SO₃(g)

Caption: Thermal decomposition pathway of Chromium(III) sulfate.

Crystal Structure

The anhydrous form of Chromium(III) sulfate is isostructural with anhydrous aluminum sulfate.[1] X-ray diffraction studies have confirmed that the crystal structure of anhydrous Cr₂(SO₄)₃ is rhombohedral.[11]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of Chromium(III) sulfate are crucial for reproducible research.

Synthesis of Anhydrous Chromium(III) Sulfate

Objective: To prepare anhydrous Cr₂(SO₄)₃ from its hydrated form.

Principle: This method relies on the controlled thermal dehydration of a commercially available hydrated salt of Chromium(III) sulfate.

Methodology:

-

Starting Material: Begin with a known quantity of hydrated Chromium(III) sulfate, such as Cr₂(SO₄)₃·18H₂O.[12]

-

Dehydration Steps: Place the hydrated salt in a ceramic crucible. Heat the sample gently and in stages in a furnace or with a Bunsen burner.

-

Heating above 70 °C will begin to drive off water, often resulting in the formation of the green pentadecahydrate.[1]

-

A study on the thermal decomposition noted that the violet octadecahydrate first transforms to a nonahydrate, then a green trihydrate, and finally the peach-blossom-colored anhydrous salt between 375 K and 500 K (102 °C to 227 °C).[13]

-

-

Final Heating: Continue to heat the sample at a higher temperature (e.g., above 400 °C) to ensure all water of crystallization is removed. The final product should be a violet or reddish-brown powder.[1][4]

-

Verification: The resulting anhydrous Chromium(III) sulfate will be insoluble in water.[12][13] Its identity can be further confirmed by analytical techniques such as X-ray diffraction (XRD).

Synthesis via Reaction with Sulfuric Acid

Objective: To synthesize Chromium(III) sulfate from chromium(III) hydroxide.

Principle: This is a direct acid-base neutralization reaction. Chromium(III) hydroxide reacts with sulfuric acid to produce Chromium(III) sulfate and water.

Methodology:

-

Reactants: Use freshly prepared chromium(III) hydroxide (Cr(OH)₃) and dilute sulfuric acid (H₂SO₄).

-

Reaction: Add a stoichiometric amount of dilute sulfuric acid slowly to a suspension of chromium(III) hydroxide with constant stirring.[6] The reaction should be performed in a fume hood. Reaction: 2 Cr(OH)₃(s) + 3 H₂SO₄(aq) → Cr₂(SO₄)₃(aq) + 6 H₂O(l)

-

Isolation: The resulting solution is typically green.[6][12] To obtain the solid hydrated salt, the solution can be gently heated to evaporate some of the water, followed by cooling to allow for crystallization. The violet octadecahydrate may crystallize upon standing for several days.[12]

-

Purification: The crystals can be filtered, washed with a small amount of cold deionized water, and then dried.

Caption: Workflow for the synthesis of Cr₂(SO₄)₃ from Cr(OH)₃.

Analysis by Thermogravimetric Analysis (TGA)

Objective: To study the thermal stability and decomposition profile of Chromium(III) sulfate.

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the temperatures at which dehydration and decomposition occur.

Methodology:

-

Sample Preparation: Place a small, accurately weighed amount of the Chromium(III) sulfate sample (e.g., 5-10 mg) into a TGA crucible (typically alumina or platinum).

-

Instrumentation: Place the crucible in the TGA instrument.

-

Experimental Conditions:

-

Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 1000 °C) at a constant heating rate (e.g., 10 °C/min).[13]

-

-

Data Acquisition: Record the sample mass as a function of temperature.

-

Data Analysis: Analyze the resulting TGA curve (mass vs. temperature).

-

Mass loss steps at lower temperatures (< 300 °C) correspond to the loss of water of hydration.

-

The major mass loss at high temperatures (> 700 °C) corresponds to the decomposition of the anhydrous salt into Cr₂O₃ and SO₃.[13][14] The stoichiometry of the decomposition can be confirmed by the percentage of mass loss.

-

References

- 1. Chromium(III) sulfate - Wikipedia [en.wikipedia.org]

- 2. Chromium III Sulfate Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 3. Chromium III Sulfate Formula: Properties, Chemical Structure and Uses [extramarks.com]

- 4. webqc.org [webqc.org]

- 5. Chromic Sulfate | Cr2(SO4)3 | CID 24930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Chromium(III) sulfate - Sciencemadness Wiki [sciencemadness.org]

- 7. collegedunia.com [collegedunia.com]

- 8. Chromium (III) Sulfate - 1000g - SYNTHETIKA [synthetikaeu.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. you-iggy.com [you-iggy.com]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. files.core.ac.uk [files.core.ac.uk]

- 14. researchgate.net [researchgate.net]

chromic sulfate dissociation in aqueous solution

An In-depth Technical Guide to the Dissociation and Speciation of Chromic Sulfate in Aqueous Solution

Introduction

Chromium(III) sulfate, with the chemical formula Cr₂(SO₄)₃, is a principal inorganic compound of chromium, available in anhydrous and various hydrated forms.[1][2] While its dissolution in water appears straightforward, the subsequent behavior of the chromium(III) ion is a complex interplay of dissociation, hydration, hydrolysis, and ligand exchange reactions. This complexity results in a dynamic equilibrium of various chromium species, the understanding of which is critical for researchers, scientists, and drug development professionals working with chromium-containing systems. This guide provides a detailed examination of these processes, supported by quantitative data, experimental methodologies, and visual diagrams to elucidate the core chemical pathways.

Initial Dissociation and Hydration

When solid hydrated chromium(III) sulfate dissolves in water, it dissociates to release sulfate anions (SO₄²⁻) and the hexaaquachromium(III) cation, [Cr(H₂O)₆]³⁺.[2] This hydrated cation is the primary form of Cr(III) in acidic aqueous solutions and is characterized by a distinctive violet-blue-grey color.[3] The anhydrous form is insoluble in water, but dissolves upon the addition of a reducing agent.[2]

The fundamental dissociation process for the common hydrated form can be represented as follows:

Hydrolysis of the Hexaaquachromium(III) Ion

The high charge density of the Cr³⁺ ion polarizes the coordinated water molecules, making the [Cr(H₂O)₆]³⁺ complex a weak acid. It undergoes stepwise hydrolysis, donating protons to the solvent and forming a series of mononuclear and polynuclear hydroxo-complexes.[3][4] This process is pH-dependent and results in an acidic solution.[4]

The primary hydrolysis steps and the formation of key polynuclear species are outlined below. The equilibrium constants (as log₁₀K) for these reactions, compiled from various critical sources, are presented in Table 1.

Quantitative Data: Hydrolysis Constants

The equilibrium constants for the hydrolysis of Cr³⁺ have been determined by various researchers. The data below is compiled for reactions at 298 K and infinite dilution.[5]

| Equilibrium Reaction | log₁₀K (Baes & Mesmer, 1976)[5] | log₁₀K (Rai et al., 1987)[5] | log₁₀K (Ball & Nordstrom, 1998)[5] | log₁₀K (Brown & Ekberg, 2016)[5] |

| Cr³⁺ + H₂O ⇌ CrOH²⁺ + H⁺ | -4.0 | -3.57 ± 0.08 | - | -3.60 ± 0.07 |

| Cr³⁺ + 2H₂O ⇌ Cr(OH)₂⁺ + 2H⁺ | -9.7 | -9.84 | - | -9.65 ± 0.20 |

| Cr³⁺ + 3H₂O ⇌ Cr(OH)₃ + 3H⁺ | -18 | -16.19 | - | -16.25 ± 0.19 |

| Cr³⁺ + 4H₂O ⇌ Cr(OH)₄⁻ + 4H⁺ | -27.4 | -27.65 ± 0.12 | - | -27.56 ± 0.21 |

| 2Cr³⁺ + 2H₂O ⇌ Cr₂(OH)₂⁴⁺ + 2H⁺ | -5.06 | -5.0 | - | -5.29 ± 0.16 |

| 3Cr³⁺ + 4H₂O ⇌ Cr₃(OH)₄⁵⁺ + 4H⁺ | -8.15 | -10.75 ± 0.15 | - | -9.10 ± 0.14 |

| Cr(OH)₃(s) + 3H⁺ ⇌ Cr³⁺ + 3H₂O | 12 | 9.35 | 9.41 ± 0.17 | - |

Formation of Sulfato-Complexes

In a this compound solution, the sulfate anions compete with water molecules as ligands in the inner coordination sphere of the chromium ion. This ligand exchange reaction is often slow but can be accelerated by heating.[3][6] The replacement of one or more water molecules by sulfate ions leads to the formation of sulfato-complexes, such as [Cr(H₂O)₅(SO₄)]⁺.[3] This process is responsible for the characteristic color change of a chromium(III) sulfate solution from violet to green upon warming.[1][6]

Overall Speciation and Equilibrium

The aqueous chemistry of this compound is best described as a complex equilibrium involving multiple species. The relative concentrations of these species depend on the total chromium concentration, sulfate concentration, pH, and temperature. The primary species present are:

-

Aqua Ion: [Cr(H₂O)₆]³⁺

-

Mononuclear Hydroxo-Complexes: [Cr(OH)(H₂O)₅]²⁺, [Cr(OH)₂(H₂O)₄]⁺

-

Polynuclear Hydroxo-Complexes: [Cr₂(OH)₂(H₂O)₈]⁴⁺, [Cr₃(OH)₄(H₂O)ₓ]⁵⁺

-

Sulfato-Complexes: [Cr(SO₄)(H₂O)₅]⁺ and potentially di- and tri-sulfato complexes.[7]

-

Basic Chromium Sulfates: At higher pH or concentrations, insoluble basic sulfates like [Cr₂(H₂O)₆(OH)₄]SO₄ or Cr₃(SO₄)₂(OH)₅·H₂O can precipitate.[2][7]

Mathematical models have been developed to predict the equilibrium composition across wide concentration and pH ranges, confirming that in dilute solutions, polynuclear hydroxo-complexes can predominate, while in concentrated solutions, sulfato-complexes are the major species responsible for the green color.[8]

Experimental Protocols for Characterization

Determining the equilibrium constants and speciation of chromium(III) in solution requires precise analytical techniques. While detailed, step-by-step protocols are specific to the instrumentation and sample matrix, the principles of the core methodologies are described below.

Potentiometric Titration

This is a primary method for determining the formation constants of metal complexes.[9]

Principle: The concentration of free Cr³⁺ ions or H⁺ ions is monitored using an ion-selective electrode (ISE) or a pH electrode, respectively, as a titrant is added. The titrant is typically a strong base (to induce hydrolysis) or a complexing agent (like EDTA). The potential of the electrode changes with the changing concentration of the ion of interest. A sharp inflection point in the plot of potential (or pH) versus titrant volume indicates the stoichiometric endpoint of a reaction, which allows for the calculation of stability constants.[7][10]

UV-Visible Spectrophotometry

Spectrophotometry is used to determine the concentration of different chromium species, particularly after they form colored complexes with specific reagents.

Principle: Different chromium species or their complexes absorb light at characteristic wavelengths. For speciation, Cr(III) can be complexed with an agent like EDTA, while Cr(VI) is reacted with 1,5-diphenylcarbazide (DPC) to form a highly colored complex.[2] By measuring the absorbance at the respective absorption maxima, the concentration of each species can be determined using Beer's Law. Advanced software can perform multicomponent analysis on the combined spectra to resolve the concentrations of multiple species simultaneously.[2]

Conductometry

This technique measures the electrical conductivity of a solution to study complex formation.

Principle: The conductivity of an electrolyte solution depends on the concentration and mobility of its ions. When a metal ion like Cr³⁺ forms a complex with a ligand, the number of free ions and/or their mobility changes, leading to a measurable change in the solution's overall conductivity. By titrating a solution of the metal ion with a ligand solution and monitoring the conductivity, one can determine the stoichiometry and formation constant of the resulting complex.[11][12]

Conclusion

The dissociation of this compound in aqueous solution is not a simple dissolution but the initiation of a cascade of competing and pH-dependent equilibrium reactions. The primary species, the hexaaquachromium(III) ion, undergoes extensive hydrolysis to form a variety of mononuclear and polynuclear hydroxo-complexes. Simultaneously, it engages in ligand exchange with sulfate anions to form sulfato-complexes. The resulting speciation is a dynamic equilibrium that dictates the solution's properties, including its color, acidity, and reactivity. A thorough understanding of these pathways, quantified by hydrolysis and stability constants and characterized by methods such as potentiometry and spectrophotometry, is essential for the effective application of chromium(III) compounds in scientific research and industrial development.

References

- 1. "Potentiometric and Spectroscopic Studies with Chromium(III) Complexes " by M. SUAT AKSOY and ULVİYE ÖZER [journals.tubitak.gov.tr]

- 2. researchgate.net [researchgate.net]

- 3. Cr(VI) and Cr(III) in chromium baths | Metrohm [metrohm.com]

- 4. researchgate.net [researchgate.net]

- 5. cost-nectar.eu [cost-nectar.eu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scilit.com [scilit.com]

- 10. egyankosh.ac.in [egyankosh.ac.in]

- 11. iosrjournals.org [iosrjournals.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Color Change of Chromic Sulfate Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the principles governing the color transformation of chromic sulfate solutions. The shift from a violet to a green hue, a phenomenon rooted in the coordination chemistry of chromium(III), is detailed through an exploration of the underlying chemical equilibria, kinetics, and influencing factors. This document is intended to serve as a valuable resource for professionals in research and development who require a deep understanding of chromium(III) solution chemistry.

The Chemistry of the Color Change

The color of chromium(III) sulfate solutions is dictated by the coordination environment of the chromium(III) ion. In its violet form, the chromium ion exists as the hexaaquachromium(III) complex, [Cr(H₂O)₆]³⁺.[1][2] This complex is responsible for the characteristic violet or blue-grey appearance of a freshly prepared, cold solution of this compound.[1][3]

Upon heating, a noticeable color change to green occurs.[1][3] This transformation is the result of a ligand exchange reaction where one or more of the coordinated water molecules in the inner sphere of the chromium complex are replaced by sulfate ions (SO₄²⁻).[4] This process is known as anation. The resulting sulfato-complexes, such as [Cr(H₂O)₅(SO₄)]⁺ and [Cr(H₂O)₄(SO₄)₂]⁻, are green.[4] The equilibrium between the violet and green forms is dynamic and influenced by temperature, concentration, and pH.

The reverse reaction, the conversion of the green sulfato-complexes back to the violet hexaaquachromium(III) ion, is a slow process at room temperature, often taking days or even weeks.[3][5] This kinetic inertness is a hallmark of chromium(III) complexes.[6]

In addition to the formation of sulfato-complexes, chromium(III) in aqueous solutions can undergo hydrolysis, particularly as the pH increases. This leads to the formation of hydroxo-complexes like [Cr(H₂O)₅(OH)]²⁺. These hydroxo-complexes can further react to form polynuclear species through a process called olation, where hydroxide bridges link multiple chromium centers.[6][7] These polynuclear complexes also contribute to the green coloration of the solution.[8]

Spectroscopic and Thermodynamic Data

The color change can be quantitatively monitored and understood through spectrophotometric and thermodynamic data.

UV-Vis Spectroscopic Data

The different chromium(III) complexes exhibit distinct absorption spectra in the visible range, which is the root of their color differences. The hexaaquachromium(III) ion typically displays two main absorption bands.

| Complex Ion | Color | λmax 1 (nm) | λmax 2 (nm) |

|---|---|---|---|

[Cr(H₂O)₆]³⁺ |

Violet | ~400-420 | ~575-580 |

| Green Sulfato-Complexes | Green | Shifted λmax | Shifted λmax |

The green sulfato-complexes exhibit a shift in their absorption maxima compared to the hexaaqua ion, leading to a change in the perceived color.

Thermodynamic Data

The equilibrium between the different chromium(III) species is governed by thermodynamic parameters. The following table presents the hydrolysis constants for the initial steps of chromium(III) hydrolysis at 25°C.

| Equilibrium Reaction | log K (at 298 K) |

|---|---|

Cr³⁺ + H₂O ⇌ CrOH²⁺ + H⁺ |

-3.60 ± 0.07 |

Cr³⁺ + 2H₂O ⇌ Cr(OH)₂⁺ + 2H⁺ |

-9.65 ± 0.20 |

2Cr³⁺ + 2H₂O ⇌ Cr₂(OH)₂⁴⁺ + 2H⁺ |

-5.29 ± 0.16 |

Experimental Protocols

The following protocols provide detailed methodologies for the preparation of violet and green this compound solutions and for the spectrophotometric monitoring of the color change.

Preparation of a Violet this compound Solution

This protocol describes the preparation of a solution containing predominantly the hexaaquachromium(III) ion.

Materials:

-

Chromium(III) sulfate octadecahydrate (Cr₂(SO₄)₃·18H₂O) or Chrome Alum (KCr(SO₄)₂·12H₂O)

-

Distilled or deionized water

-

Beaker

-

Magnetic stirrer and stir bar

-

Volumetric flask

Procedure:

-

Weigh a precise amount of chromium(III) sulfate octadecahydrate or chrome alum.

-

Add the solid to a beaker containing a magnetic stir bar.

-

Add a small amount of cold (4-10°C) distilled water to the beaker.

-

Stir the mixture on a magnetic stirrer until the solid is completely dissolved. It is crucial to keep the solution cool to minimize the formation of green sulfato-complexes.

-

Once dissolved, quantitatively transfer the solution to a volumetric flask of the desired volume.

-

Dilute the solution to the mark with cold distilled water.

-

Stopper the flask and invert it several times to ensure homogeneity. The resulting solution should be a clear violet or blue-violet color.

Conversion to and Preparation of a Green this compound Solution

This protocol details the conversion of the violet hexaaquachromium(III) solution to a green solution containing sulfato-chromium(III) complexes.

Materials:

-

Violet this compound solution (prepared as in Protocol 3.1)

-

Beaker

-

Hot plate with magnetic stirring capability

-

Thermometer

-

Watch glass

Procedure:

-

Place a known volume of the violet this compound solution into a beaker with a magnetic stir bar.

-

Cover the beaker with a watch glass to minimize evaporation.

-

Gently heat the solution on a hot plate with continuous stirring.

-

Monitor the temperature of the solution with a thermometer.

-

Observe the color of the solution as it is heated. The color will gradually change from violet to green. The transition typically becomes significant at temperatures above 50-70°C.[9]

-

To ensure complete conversion to the green form for experimental purposes, maintain the solution at a temperature of 70-80°C for approximately 30-60 minutes.

-

Allow the solution to cool to room temperature. The green color will persist.

Spectrophotometric Monitoring of the Violet-to-Green Transformation

This protocol outlines the procedure for kinetically monitoring the color change using a UV-Vis spectrophotometer.

Materials:

-

Violet this compound solution

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder

-

Quartz cuvettes

-

Hot plate

-

Water bath

Procedure:

-

Set the spectrophotometer to scan a wavelength range of 350-750 nm.

-

Equilibrate the temperature of the spectrophotometer's cuvette holder to the desired reaction temperature (e.g., 50°C, 60°C, 70°C).

-

Pre-heat a sample of the violet this compound solution to the reaction temperature in a water bath.

-

At time zero, transfer the heated solution to a quartz cuvette and immediately place it in the temperature-controlled holder of the spectrophotometer.

-

Record the full UV-Vis spectrum of the solution at regular time intervals (e.g., every 1-5 minutes).

-

Monitor the decrease in absorbance at the λmax of the violet [Cr(H₂O)₆]³⁺ complex (around 575-580 nm) and the increase in absorbance at the λmax of the emerging green species.

-

The data can be used to determine the rate law, rate constant, and activation energy of the isomerization reaction.

Signaling Pathways and Experimental Workflows

The chemical transformations and experimental procedures can be visualized through diagrams.

Caption: Equilibrium between violet and green this compound solutions.

Caption: Hydrolysis and olation pathway for aqueous chromium(III).

Caption: Experimental workflow for kinetic analysis of isomerization.

References

- 1. uv visible absorption spectra of chromium compounds complex ions spectra of chromate(VI) dichromate(VI) hexaaquachromium(III) ion Cr3+(aq) hexaamminechromium(III) ion colour hexaaquachromium(II) ion Co2+(aq) peak wavelengths in spectra diagramsDoc Brown's chemistry revision notes [docbrown.info]

- 2. Chromium III Sulfate Formula: Properties, Chemical Structure [pw.live]

- 3. researchgate.net [researchgate.net]

- 4. Sciencemadness Discussion Board - Concentrating Battery Acid and Chromium Sulfate Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. p2infohouse.org [p2infohouse.org]

- 7. cost-nectar.eu [cost-nectar.eu]

- 8. researchgate.net [researchgate.net]

- 9. Chromium(III) sulfate - Wikipedia [en.wikipedia.org]

A Deep Dive into Chromic Sulfate: Anhydrous vs. Hydrated Forms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Chromic sulfate, a compound of chromium and sulfate, is a critical material in numerous industrial and research applications. It exists in two primary forms: anhydrous (Cr₂(SO₄)₃) and hydrated (Cr₂(SO₄)₃·xH₂O), each exhibiting distinct physical and chemical properties that dictate their suitability for specific applications. This technical guide provides a comprehensive comparison of these two forms, detailing their properties, methods of characterization, and the experimental protocols necessary for their differentiation.

Core Properties: A Tale of Two Forms

The fundamental difference between anhydrous and hydrated this compound lies in the presence of water molecules within the crystal structure of the latter. This seemingly simple distinction leads to significant variations in their solubility, color, density, and thermal stability.

Anhydrous this compound is typically a violet or reddish-brown crystalline solid.[1][2] A key characteristic is its insolubility in water and acids.[3] However, it can be dissolved in water with the addition of a reducing agent.[1]

Hydrated this compound , on the other hand, encompasses a series of compounds with varying degrees of hydration, where 'x' in Cr₂(SO₄)₃·xH₂O can range from 0 to 18.[1] These hydrates are generally soluble in water and appear as violet or green solids.[1][2] The most common hydrate is the octadecahydrate (Cr₂(SO₄)₃·18H₂O), a violet solid that readily dissolves in water.[1] Another well-characterized form is the pentadecahydrate (Cr₂(SO₄)₃·15H₂O), which is green and also water-soluble.[1] The color difference between the violet and green hydrates is attributed to the formation of sulfato-complexes in the green form upon heating.[2]

The transition between these forms is primarily driven by temperature. Heating the octadecahydrate above 70°C yields the pentadecahydrate, and further heating will result in the anhydrous form.[1]

Quantitative Data Summary

For ease of comparison, the key quantitative properties of anhydrous and various hydrated forms of this compound are summarized in the tables below.

Table 1: General Properties of Anhydrous and Hydrated this compound

| Property | Anhydrous this compound (Cr₂(SO₄)₃) | Hydrated this compound (Cr₂(SO₄)₃·xH₂O) |

| Appearance | Violet or reddish-brown crystals[1][2] | Violet or green crystals/powder[1][2] |

| Solubility in Water | Insoluble (dissolves with a reducing agent)[1][3] | Soluble[2][3] |

| CAS Number | 10101-53-8[1] | Varies with hydration (e.g., 13520-66-6 for 18H₂O, 10031-37-5 for 15H₂O)[1] |

Table 2: Physical Properties of Specific this compound Forms

| Property | Anhydrous (Cr₂(SO₄)₃) | Octadecahydrate (Cr₂(SO₄)₃·18H₂O) | Pentadecahydrate (Cr₂(SO₄)₃·15H₂O) | Dodecahydrate (Cr₂(SO₄)₃·12H₂O) |

| Molecular Weight ( g/mol ) | 392.16[2] | 716.45[2] | 662.41[4] | 608.36[2] |

| Density (g/cm³) | 3.10[2] | 1.709[2] | 1.86[2] | - |

| Melting Point (°C) | Decomposes >700[2] | 90[2] | - | - |

| Solubility in Water | Insoluble | 120 g/100 mL at 20°C[5] | Soluble[1] | - |

| Solubility in Alcohol | Insoluble | Soluble[5] | Insoluble[5] | Soluble[2] |

Experimental Protocols for Characterization

Differentiating between the anhydrous and various hydrated forms of this compound is crucial for quality control and research purposes. The following section details the methodologies for key analytical techniques.

Determination of Water of Hydration by Gravimetric Analysis

This method relies on the principle of heating a sample to a constant weight to drive off the water of hydration.

Protocol:

-

Crucible Preparation: Heat a clean porcelain crucible and lid using a Bunsen burner for approximately 5 minutes to ensure all moisture is removed. Allow to cool to room temperature in a desiccator and then weigh accurately.

-

Sample Preparation: Add approximately 1-2 grams of the hydrated this compound sample to the crucible, replace the lid, and weigh the crucible, lid, and sample accurately.

-

Heating: Place the crucible with the sample on a clay triangle supported by a ring stand. Gently heat the crucible with a Bunsen burner. Gradually increase the heat to avoid spattering. Continue heating for 15-20 minutes.

-

Cooling and Weighing: After heating, turn off the burner and allow the crucible to cool slightly before transferring it to a desiccator to cool to room temperature. Once cooled, weigh the crucible, lid, and its contents.

-

Heating to Constant Weight: Repeat the heating, cooling, and weighing steps until two consecutive weighings are within a negligible difference (e.g., ±0.002 g). This ensures all water of hydration has been removed.

-

Calculation:

-

Mass of water lost = (Initial mass of crucible, lid, and sample) - (Final mass of crucible, lid, and anhydrous sample)

-

Moles of water = Mass of water lost / Molar mass of water (18.015 g/mol )

-

Mass of anhydrous this compound = Final mass of crucible, lid, and sample - Mass of empty crucible and lid

-

Moles of anhydrous this compound = Mass of anhydrous this compound / Molar mass of Cr₂(SO₄)₃ (392.16 g/mol )

-

Ratio of moles of water to moles of anhydrous this compound will give the value of 'x' in the hydrated formula.

-

Karl Fischer Titration for Water Content

Karl Fischer titration is a highly specific and accurate method for determining the water content in a sample.[6][7][8][9]

Protocol:

-

Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be filled with a suitable solvent (e.g., methanol) and pre-titrated with the Karl Fischer reagent to a stable, dry endpoint.

-

Sample Introduction: Accurately weigh a suitable amount of the this compound sample (typically containing 5-30 mg of water) and quickly transfer it to the titration vessel.[9]

-

Titration: Start the titration. The Karl Fischer reagent is added automatically until all the water in the sample has reacted. The endpoint is detected potentiometrically or electrochemically.[6]

-

Calculation: The instrument's software will automatically calculate the water content based on the volume of titrant consumed and the titrant's concentration (water equivalent factor). The percentage of water can then be used to determine the degree of hydration.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample. Together, they provide detailed information about dehydration and decomposition processes.

Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a TGA/DSC pan (e.g., alumina or platinum).

-

Instrument Setup: Place the sample pan and an empty reference pan into the TGA/DSC instrument.

-

Thermal Program: Heat the sample from room temperature to a final temperature (e.g., 800-1000°C) at a controlled heating rate (e.g., 10°C/min). An inert atmosphere (e.g., nitrogen) is typically used to prevent oxidation.

-

Data Analysis: The resulting TGA thermogram will show distinct weight loss steps corresponding to the loss of water molecules at different temperatures, followed by the decomposition of the anhydrous salt at higher temperatures. The DSC curve will show endothermic or exothermic peaks associated with these transitions. The temperature ranges and the percentage of mass loss for each step can be used to identify the specific hydrate.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can differentiate between anhydrous and hydrated forms by identifying the vibrational modes of water molecules and the sulfate ions.

Protocol:

-

Sample Preparation: Prepare the sample as a KBr pellet. Mix a small amount of the finely ground this compound sample (1-2 mg) with approximately 200 mg of dry KBr powder in an agate mortar. Press the mixture into a transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

-

Spectral Interpretation: The FTIR spectrum of the hydrated form will show broad absorption bands in the region of 3000-3600 cm⁻¹ (O-H stretching) and around 1600-1630 cm⁻¹ (H-O-H bending) due to the water of hydration. The anhydrous form will lack these distinct water bands. Additionally, the sulfate (SO₄²⁻) vibrational modes (around 1100 cm⁻¹ and 600 cm⁻¹) may show shifts in peak position and splitting depending on the coordination environment, which is influenced by the presence of water molecules.

X-ray Diffraction (XRD)

XRD is a powerful technique for identifying crystalline phases. The anhydrous and different hydrated forms of this compound will have unique crystal structures and, therefore, distinct XRD patterns.

Protocol:

-

Sample Preparation: Finely grind the this compound sample to a homogenous powder.

-

Data Acquisition: Mount the powdered sample in the XRD instrument. Collect the diffraction pattern over a specified 2θ range (e.g., 10-80°) using a specific X-ray source (e.g., Cu Kα radiation).

-

Data Analysis: The resulting diffractogram will show a series of peaks at specific 2θ angles. These peak positions and their relative intensities are characteristic of the crystal structure. By comparing the experimental XRD pattern with reference patterns from a database (e.g., the International Centre for Diffraction Data - ICDD), the specific crystalline phase (anhydrous or a particular hydrate) can be identified.

Visualizing Key Processes and Workflows

To further aid in the understanding of the relationship between the different forms of this compound and the process of their characterization, the following diagrams are provided.

Conclusion

The distinction between anhydrous and hydrated this compound is of paramount importance for their effective application in research and industry. This guide has provided a detailed comparison of their properties, along with robust experimental protocols for their characterization. By employing the techniques outlined, researchers, scientists, and drug development professionals can confidently identify and utilize the appropriate form of this compound for their specific needs, ensuring the reliability and reproducibility of their work.

References

- 1. Chromium(III) sulfate - Wikipedia [en.wikipedia.org]

- 2. Chromium(III) sulfate - Sciencemadness Wiki [sciencemadness.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound [chembk.com]

- 5. This compound | Cr2(SO4)3 | CID 24930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. byjus.com [byjus.com]

- 7. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 8. Principles of Karl Fischer Moisture Measurement|Karl Fischer Titrator|Product|HIRANUMA Co., Ltd. [hiranuma.com]

- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Chromic Sulfate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the laboratory synthesis of chromic sulfate, also known as chromium(III) sulfate, Cr₂(SO₄)₃. Two primary methods are presented, both involving the reduction of hexavalent chromium (Cr⁶⁺) from a dichromate salt to trivalent chromium (Cr³⁺) in the presence of sulfuric acid. These methods are chosen for their reliability and scalability in a laboratory setting.

Method 1: Reduction of Potassium Dichromate with Ethanol

This protocol details the synthesis of chrome alum, a dodecahydrated potassium chromium(III) sulfate (KCr(SO₄)₂·12H₂O), which is a common form of this compound. The synthesis involves the reduction of potassium dichromate with ethanol in an acidic medium.

Experimental Protocol:

-

Preparation of Dichromate Solution: In a 400 mL beaker, dissolve 9.8 g of potassium dichromate (K₂Cr₂O₇) in 40 mL of distilled water.

-

Acidification: Slowly and carefully add 7.6 mL of concentrated (98%) sulfuric acid (H₂SO₄) to the potassium dichromate solution while stirring. This is an exothermic reaction and should be performed with caution.[1]

-

Cooling: Place the beaker in an ice bath to cool the solution.

-

Reduction with Ethanol: Slowly add 6.3 mL of 96% ethanol (C₂H₅OH) dropwise to the cooled solution while continuously stirring. The reaction is vigorous and exothermic; maintain the temperature below 20°C to prevent the separation of unwanted byproducts.[2] The color of the solution will change from orange to a dark, greenish-black.

-

Crystallization: Once the ethanol addition is complete, cover the beaker and allow it to stand undisturbed at room temperature for 5-7 days for the crystallization of chrome alum to occur.[1]

-

Isolation and Purification: Decant the mother liquor. Wash the resulting crystals with a small amount of ethanol and then dry them using filter paper.[1]

Method 2: Reduction of Chromic Anhydride with Formaldehyde

This method describes the synthesis of hydrated this compound (Cr₂(SO₄)₃·18H₂O) by the reduction of chromic anhydride (CrO₃) using formaldehyde as the reducing agent. This protocol is adapted from a patented method and is notable for its high yield.[3]

Experimental Protocol:

-

Preparation of Chromic Acid Solution: In a 100 mL beaker, dissolve 5.00 g of chromic anhydride (CrO₃) in 20 mL of distilled water.

-

Acidification: Slowly add 4.3 mL of concentrated (95%) sulfuric acid (H₂SO₄) to the solution.[3]

-

Reaction Setup: Place the beaker in a water bath maintained at 90°C and introduce a magnetic stirrer for continuous agitation.[3]

-

Reduction with Formaldehyde: Add 2.5 mL of formaldehyde (HCHO) dropwise to the heated and stirred solution.[3]

-

Completion of Reaction: After the addition of formaldehyde is complete, continue heating and stirring the solution in the water bath for an additional 10 minutes to ensure the complete reduction of the chromic anhydride.[3]

-

Isolation: Concentrate the resulting solution by evaporation and then dry to obtain the purple crystals of Cr₂(SO₄)₃·18H₂O.[3]

Quantitative Data Summary

The following table summarizes the quantitative data for the two described synthesis protocols.